Introduction: The Strategic Importance of the Aminopyridine Methanol Scaffold
Introduction: The Strategic Importance of the Aminopyridine Methanol Scaffold
An In-depth Technical Guide to (5-Amino-pyridin-2-yl)-methanol Dihydrochloride for Advanced Research
This guide provides a comprehensive technical overview of (5-Amino-pyridin-2-yl)-methanol dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into the compound's properties, applications, and handling, ensuring both scientific integrity and practical utility.
(5-Amino-pyridin-2-yl)-methanol is a substituted aminopyridine, a class of heterocyclic compounds recognized for its versatile role in the synthesis of pharmacologically active molecules.[1] The presence of three key functional groups—a primary aromatic amine, a pyridine ring, and a primary alcohol—makes it a highly valuable and reactive intermediate. The primary amine and the pyridine nitrogen offer sites for nucleophilic and electrophilic substitution, salt formation, and coordination chemistry, while the hydroxymethyl group can be readily oxidized or converted to other functionalities.
This compound is typically supplied as a dihydrochloride salt. This salt form is deliberately chosen to enhance the compound's stability and improve its aqueous solubility, which are critical considerations for reaction setup and purification processes. The protonation of both the pyridine nitrogen and the amino group prevents unwanted side reactions and degradation, ensuring the integrity of the molecule during storage and handling.
Core Physicochemical & Structural Properties
Accurate characterization is the foundation of reproducible science. The properties of (5-Amino-pyridin-2-yl)-methanol and its dihydrochloride salt are summarized below.
Chemical Identity
The foundational free base, (5-Amino-pyridin-2-yl)-methanol, possesses the molecular formula C6H8N2O. Its dihydrochloride salt incorporates two equivalents of hydrogen chloride.
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IUPAC Name: (5-amino-2-pyridinyl)methanol dihydrochloride
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Synonyms: 5-AMINO-2-(HYDROXYMETHYL)PYRIDINE DIHYDROCHLORIDE; (5-Amino-2-pyridyl)methanol dihydrochloride
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CAS Number: 873651-92-4 (for the free base)[2]
Molecular Weight and Formula
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.
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Molecular Weight (Free Base): 124.14 g/mol
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Molecular Weight (Dihydrochloride Salt): 197.06 g/mol
This value is calculated by adding the mass of two moles of Hydrogen Chloride (HCl, ~36.46 g/mol each) to the mass of the free base. This calculation is fundamental for preparing solutions of known molarity and for ensuring precise reactant ratios in synthetic protocols.
Quantitative Data Summary
For ease of reference, the key quantitative properties are presented in the table below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| Molecular Formula | C6H8N2O | C6H10Cl2N2O | Calculated |
| Molecular Weight | 124.14 g/mol | 197.06 g/mol | |
| Monoisotopic Mass | 124.0637 Da | 196.0169 Da | |
| Predicted Boiling Point | ~329.5 °C | Decomposes | |
| Predicted Density | ~1.257 g/cm³ | Data not available | [3] |
| Predicted pKa | 13.37 (alcohol) | Data not available | [3] |
Structural Representation
The structure of the dihydrochloride salt, with protonation at the two basic nitrogen centers, is crucial for understanding its reactivity.
Caption: Chemical structure of (5-Amino-pyridin-2-yl)-methanol dihydrochloride.
Role in Synthesis and Drug Discovery
The utility of this scaffold lies in its capacity to serve as a versatile starting material for more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]
Conceptual Synthetic Workflow
The primary amino group is a key handle for elaboration. A common experimental sequence involves amide bond formation or reductive amination to introduce diverse side chains. The workflow below illustrates a conceptual quality control and utilization pathway for this reagent.
Caption: A self-validating workflow for the quality control and use of the reagent.
Application as a Core Building Block
The aminopyridine motif is a privileged structure in medicinal chemistry. It can act as a hinge-binding element in kinase inhibitors, mimicking the hydrogen bonding patterns of the native ATP molecule.[1] The functional groups on (5-Amino-pyridin-2-yl)-methanol allow for the systematic exploration of the chemical space around this core.
Caption: Role as a central building block for generating diverse molecular libraries.
Safety, Handling, and Storage Protocols
Adherence to rigorous safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for the dihydrochloride salt is not available in the search results, data from analogous aminopyridine compounds provide a strong basis for safe handling procedures.[5][6][7][8]
Hazard Identification
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Acute Toxicity: Aminopyridines are often classified as toxic if swallowed, in contact with skin, or if inhaled.[7][9]
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Skin/Eye Irritation: The compound may cause skin irritation and serious eye damage.[8] Hydrochloride salts can be corrosive.
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Respiratory Irritation: Dust may cause respiratory tract irritation.[8]
Self-Validating Handling Protocol
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Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are immediately accessible.[6]
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Personal Protective Equipment (PPE):
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Handling Procedures:
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C is recommended.[10]
Conclusion
(5-Amino-pyridin-2-yl)-methanol dihydrochloride is a foundational reagent for researchers in synthetic and medicinal chemistry. Its precise molecular weight of 197.06 g/mol is the starting point for its quantitative application in the laboratory. The strategic value of this compound is derived from its trifunctional nature, which enables the creation of diverse and complex molecules for drug discovery programs, particularly those targeting kinases. By understanding its physicochemical properties and adhering to stringent, self-validating safety protocols, researchers can effectively and safely leverage this versatile building block to advance the frontiers of science.
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PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]
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PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
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